4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, commonly referred to as ESI-09, is a small molecule inhibitor that has gained significant attention in the field of scientific research. ESI-09 is known to target and inhibit the activity of the RAC1 protein, which is involved in a variety of cellular processes such as cell migration, proliferation, and differentiation.
Wirkmechanismus
ESI-09 inhibits the activity of RAC1 by binding to its effector-binding domain. This prevents the interaction of RAC1 with downstream effectors, thereby inhibiting its activity. The inhibition of RAC1 activity by ESI-09 has been shown to have a variety of biological effects such as inhibition of cell migration and invasion, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 inhibits the migration and invasion of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that ESI-09 inhibits tumor growth and metastasis in animal models of cancer. Additionally, ESI-09 has been shown to have potential therapeutic applications in the treatment of cardiovascular disease and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using ESI-09 in laboratory experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, the optimal concentration and duration of ESI-09 treatment may vary depending on the cell line or experimental system being used.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One area of interest is the development of more specific RAC1 inhibitors. While ESI-09 is a potent inhibitor of RAC1, it also has off-target effects that can complicate data interpretation. Additionally, the development of RAC1 inhibitors that can target specific downstream effectors may have therapeutic potential in the treatment of specific diseases. Another area of interest is the investigation of the role of RAC1 in neurological disorders. RAC1 has been implicated in the pathogenesis of several neurological disorders, and the development of RAC1 inhibitors may have therapeutic potential in the treatment of these diseases. Finally, the investigation of the potential use of ESI-09 in combination with other therapies may have therapeutic potential in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied in the field of scientific research due to its ability to inhibit the activity of the RAC1 protein. RAC1 is a member of the Rho family of small GTPases and is involved in a variety of cellular processes such as cell migration, proliferation, and differentiation. Dysregulation of RAC1 activity has been implicated in the development of various diseases such as cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
4-(ethylsulfonylamino)-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-22(20,21)18-13-8-6-12(7-9-13)15(19)17-11-14-5-3-4-10-16-14/h3-10,18H,2,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWDHZFHGWPAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.